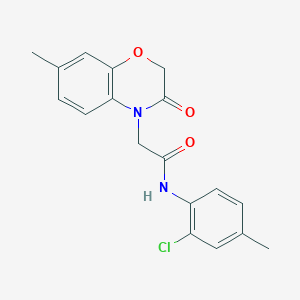![molecular formula C21H11F3N2O4 B12493478 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12493478.png)
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound known for its diverse biological activities. This compound belongs to the class of benzo[g]chromenes, which are heterocyclic compounds containing a benzene ring fused to a chromene moiety. The presence of the trifluoromethoxy group enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One efficient method uses triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid catalyst for the three-component condensation reaction under ambient and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction times, and reusability of the catalyst.
Chemical Reactions Analysis
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits anticancer, anti-inflammatory, and antimalarial activities.
Medicine: Potential therapeutic agent for treating cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds to 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile include:
2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene: Shares similar biological activities but lacks the trifluoromethoxy group, which may reduce its chemical stability and activity.
Hydroxyl naphthalene-1,4-dione derivatives: These compounds are also fluorescent heterocyclic compounds but differ in their structural framework and specific applications.
The uniqueness of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile lies in its trifluoromethoxy group, which enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Properties
Molecular Formula |
C21H11F3N2O4 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C21H11F3N2O4/c22-21(23,24)30-11-7-5-10(6-8-11)15-14(9-25)20(26)29-19-16(15)17(27)12-3-1-2-4-13(12)18(19)28/h1-8,15H,26H2 |
InChI Key |
VYPAKIXFBYMTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)OC(F)(F)F)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12493395.png)
![Methyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12493398.png)
![2-(4-Methylphenyl)-2-oxoethyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12493402.png)
![4-tert-butyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12493405.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(3-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12493414.png)
![3'-(2,3-dimethylphenyl)-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione](/img/structure/B12493420.png)
![Ethyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493424.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine](/img/structure/B12493433.png)

![2-[(3-Chloro-4-methoxybenzyl)amino]-1-phenylethanol](/img/structure/B12493436.png)
![2-chloro-6-[2-(9H-fluoren-9-ylidene)hydrazinyl]pyridine](/img/structure/B12493442.png)
![Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493443.png)
![N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12493447.png)

